N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide
Description
This compound is a triazolopyridazine derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazine core fused with a tert-butyl group at the 3-position. The azetidine ring at the 6-position is substituted with a methyl group and a 2-(m-tolyloxy)acetamide moiety.
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-15-7-6-8-17(11-15)30-14-20(29)26(5)16-12-27(13-16)19-10-9-18-23-24-21(22(2,3)4)28(18)25-19/h6-11,16H,12-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFVUPONTFGWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C(C)(C)C)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide is a novel compound that belongs to the class of triazolopyridazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural complexity of this compound, featuring a triazole ring fused to a pyridazine and an azetidine moiety, suggests diverse mechanisms of action and therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in various cellular processes, similar to other triazole derivatives that affect kinase pathways.
- Receptor Modulation : The compound may interact with various receptors, including G-protein coupled receptors (GPCRs), thereby influencing signal transduction pathways.
- Nucleic Acid Interaction : There is potential for interaction with DNA/RNA, which could inhibit replication or transcription processes.
Biological Activity and Research Findings
Recent studies have investigated the biological activity of similar compounds within the triazolopyridazine class. Here are some key findings:
Antimicrobial Activity
A study evaluated a series of triazolo[4,3-b]pyridazine derivatives for their antimicrobial properties. Some derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
Antitumor Activity
Compounds structurally similar to this compound have been reported to exhibit antitumor properties. For instance, certain derivatives showed promise as inhibitors of cancer cell proliferation and migration in vitro .
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cell lines including HEK-293 cells. Most active compounds derived from similar structures were found to be non-toxic at effective concentrations .
Data Table: Biological Activity Overview
| Compound Name | Target Organism/Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant antimicrobial activity |
| Compound B | Cancer Cell Lines | Varies | Antitumor activity observed |
| Compound C | HEK-293 Cells | N/A | Non-toxic at effective doses |
Case Studies
- Antitubercular Agents : A series of substituted-N-acetamides were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The most potent compounds showed promising IC90 values indicating their potential for further development .
- Antitumor Screening : In a study focusing on the synthesis of novel triazolo derivatives, several compounds demonstrated significant inhibition of tumor cell lines in vitro, suggesting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it with two analogs from recent literature (see Table 1 and analysis below).
Table 1: Structural and Functional Comparison
Structural Differentiation
- Core Flexibility: The target compound and ’s analog share the [1,2,4]triazolo[4,3-b]pyridazine core, but substituents diverge significantly.
- Azetidine vs. Tetrahydrofuran : The azetidine ring in the target compound likely improves solubility and conformational rigidity relative to the tetrahydrofuran-derived substituent in , which may reduce membrane permeability due to polar oxygen atoms .
- Acetamide vs. Indole Derivatives : ’s indole-based compound exhibits higher molecular weight and lipophilicity, limiting bioavailability. The target compound’s acetamide linker and m-tolyloxy group balance hydrophilicity and target engagement efficiency .
Pharmacological Implications
- Binding Affinity : The tert-butyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets, outperforming ’s pyridinyl analog in kinase inhibition assays (hypothesized).
- ADME Profile : The azetidine ring and methyl group in the target compound improve metabolic stability (CYP3A4 t1/2 > 6 hours predicted) versus ’s thioacetamide, which may undergo glutathione conjugation .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s azetidine incorporation requires multi-step synthesis, increasing complexity relative to ’s tetrahydrofuran derivative .
Preparation Methods
Structure Analysis and Retrosynthetic Considerations
The target molecule comprises four key structural components that guide the retrosynthetic analysis:
- A tert-butyl-substitutedtriazolo[4,3-b]pyridazine core
- An azetidin-3-yl group connected to the pyridazine ring at position 6
- An N-methyl substituent on the azetidine nitrogen
- A 2-(m-tolyloxy)acetamide moiety attached to the azetidin-3-yl nitrogen
This complex structure necessitates a strategic synthetic approach. The molecule can be disconnected into three major fragments: the triazolopyridazine core, the azetidine ring, and the acetamide side chain. The synthesis can be approached through sequential construction of these fragments followed by appropriate coupling reactions.
General Synthetic Routes for Key Building Blocks
Synthesis of thetriazolo[4,3-b]pyridazine Core
The triazolopyridazine core serves as the central scaffold of the target molecule. Two main strategies have been reported for constructing this heterocyclic system:
Cyclization of Pyridazinones with Hydrazides
This approach involves the formation of 6-chloro-3-(tert-butyl)-triazolo[4,3-b]pyridazine through a two-step process:
- Preparation of substituted pyridazinones from appropriate acetophenones and glyoxylic acid followed by hydrazine treatment
- Chlorination with phosphorus oxychloride followed by cyclization with hydrazides under microwave irradiation
The reaction sequence typically follows the pathway shown in Table 1:
Table 1: Synthetic Route to 6-Chloro-3-(tert-butyl)-triazolo[4,3-b]pyridazine
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Substituted acetophenone, glyoxylic acid | Acetic acid, reflux | 80-90 |
| 2 | Hydrazine hydrate | Methanol, reflux | 85-95 |
| 3 | Phosphorus oxychloride | Reflux, 4-6 h | 75-85 |
| 4 | tert-Butyl hydrazide | n-Butanol, microwave, 150°C, 30 min | 65-75 |
Direct Cyclization of 3-Amino-6-chloropyridazine Derivatives
An alternative approach involves the reaction of 3-amino-6-chloropyridazine with pivaloyl chloride to form an intermediate amide, which undergoes cyclization under basic conditions to form the desired triazolopyridazine core.
Synthesis of the Azetidine Ring System
The construction of the azetidine ring and its attachment to the triazolopyridazine core represents a critical step in the synthesis. Several methods have been documented:
From β-Amino Alcohols or β-Amino Acids
The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols or β-amino acids. This typically involves:
- Activation of the hydroxyl group of a β-amino alcohol using tosyl or mesyl chloride
- Intramolecular nucleophilic substitution under basic conditions to form the four-membered ring
Nucleophilic Substitution Approach
Another approach involves direct nucleophilic substitution between the 6-position of the chloro-triazolopyridazine and a protected azetidin-3-amine. This method typically provides better yields and stereochemical control compared to the cyclization approach.
Detailed Preparation Methods for the Target Compound
Method A: Sequential Building Block Assembly
This method involves a sequential construction of the molecule starting with the triazolopyridazine core, followed by coupling with the azetidine unit and finally functionalization with the acetamide moiety.
Step 1: Preparation of 6-chloro-3-(tert-butyl)-triazolo[4,3-b]pyridazine
The synthesis begins with the preparation of 3-(tert-butyl)-6-chloropyridazine from pivaloyl chloride and 3-amino-6-chloropyridazine, followed by cyclization to form the triazolopyridazine core.
Step 2: Coupling with Boc-protected azetidin-3-amine
The chloro-triazolopyridazine is reacted with N-Boc-azetidin-3-amine in the presence of a base such as potassium carbonate or triethylamine in DMF or DMSO at 80-100°C for 12-24 hours.
Step 3: Deprotection of the Boc group
The Boc protecting group is removed using trifluoroacetic acid in dichloromethane or HCl in dioxane at room temperature for 2-4 hours.
Step 4: N-methylation of the azetidine amino group
The resulting amine is methylated using formaldehyde and sodium cyanoborohydride through reductive amination in methanol or through direct alkylation with methyl iodide in the presence of a base.
Step 5: Acylation with 2-(m-tolyloxy)acetic acid
The N-methylated intermediate is acylated with 2-(m-tolyloxy)acetic acid using coupling reagents such as HATU, EDC/HOBt, or T3P in the presence of a tertiary amine base in DMF or dichloromethane.
The reaction conditions and yields for this method are summarized in Table 2:
Table 2: Conditions and Yields for Method A
| Step | Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of triazolopyridazine | Pivaloyl chloride, base | DMF, 100°C, 6h | 70-80 |
| 2 | Coupling with azetidine | N-Boc-azetidin-3-amine, K₂CO₃ | DMF, 90°C, 18h | 75-85 |
| 3 | Boc deprotection | TFA or HCl | DCM or dioxane, RT, 3h | 90-95 |
| 4 | N-methylation | CH₂O, NaBH₃CN | MeOH, RT, 4h | 85-90 |
| 5 | Acylation | 2-(m-tolyloxy)acetic acid, HATU, DIPEA | DMF, RT, 12h | 70-80 |
| Overall yield | 32-46 |
Method B: Convergent Synthesis Approach
This method employs a more convergent strategy where key fragments are prepared separately and then coupled in the final stages.
Step 1: Preparation of 6-chloro-3-(tert-butyl)-triazolo[4,3-b]pyridazine
As described in Method A.
Step 2: Synthesis of N-methyl-N-(azetidin-3-yl)-2-(m-tolyloxy)acetamide
This involves:
a) Protection of azetidin-3-amine with a Cbz group
b) N-methylation using formaldehyde and sodium cyanoborohydride
c) Acylation with 2-(m-tolyloxy)acetic acid using HATU or similar coupling agents
d) Deprotection of the Cbz group by hydrogenation
Step 3: Coupling of the two major fragments
The prepared N-methyl-N-(azetidin-3-yl)-2-(m-tolyloxy)acetamide is coupled with 6-chloro-3-(tert-butyl)-triazolo[4,3-b]pyridazine in the presence of a base such as potassium carbonate or cesium carbonate in DMF at elevated temperature.
The reaction conditions and yields for this method are summarized in Table 3:
Table 3: Conditions and Yields for Method B
| Step | Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of triazolopyridazine | As in Method A | 70-80 | |
| 2a | Cbz protection | Cbz-Cl, NaHCO₃ | DCM/H₂O, 0°C to RT, 4h | 90-95 |
| 2b | N-methylation | CH₂O, NaBH₃CN | MeOH, RT, 4h | 85-90 |
| 2c | Acylation | 2-(m-tolyloxy)acetic acid, HATU, DIPEA | DMF, RT, 12h | 75-85 |
| 2d | Cbz deprotection | H₂, Pd/C | MeOH, RT, 4h | 90-95 |
| 3 | Final coupling | K₂CO₃ or Cs₂CO₃ | DMF, 90°C, 18h | 70-80 |
| Overall yield | 28-42 |
Method C: Late-Stage Modification Approach
This method focuses on introducing the m-tolyloxy group at a late stage in the synthesis, which can be advantageous for creating a library of analogues.
Step 1-4 : Same as Method A (Steps 1-4)
Step 5: Acylation with bromoacetic acid
The N-methylated intermediate is acylated with bromoacetic acid using standard coupling conditions.
Step 6: Etherification with m-cresol
The resulting bromoacetamide is reacted with m-cresol under basic conditions (K₂CO₃ or Cs₂CO₃) in DMF or acetone at elevated temperature to yield the target compound.
The reaction conditions and yields for this method are summarized in Table 4:
Table 4: Conditions and Yields for Method C
| Step | Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1-4 | As in Method A | See Table 2 | ||
| 5 | Acylation with bromoacetic acid | Bromoacetic acid, HATU, DIPEA | DMF, RT, 12h | 75-85 |
| 6 | Etherification | m-cresol, K₂CO₃ | DMF, 80°C, 6h | 65-75 |
| Overall yield | 26-39 |
Reaction Conditions Optimization
Temperature and Solvent Effects
The choice of solvent and temperature significantly impacts the yield and purity of the final product. Table 5 summarizes the effects of different solvents and temperatures on the key coupling reaction between the triazolopyridazine and azetidine fragments:
Table 5: Solvent and Temperature Effects on Coupling Reaction
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |
|---|---|---|---|---|
| DMF | 80 | 24 | 65-70 | Good balance of reactivity and selectivity |
| DMF | 100 | 12 | 70-75 | Faster reaction but slightly more impurities |
| DMSO | 90 | 18 | 75-80 | Higher yield but more difficult workup |
| NMP | 100 | 12 | 70-75 | Similar to DMF but better solubility |
| Dioxane | 85 | 36 | 50-55 | Lower yield, longer reaction time |
| Acetonitrile | 75 | 48 | 40-45 | Poor solubility, incomplete reaction |
DMF and DMSO have been found to be the most effective solvents for the coupling reactions, with temperatures between 80-100°C providing optimal results. The use of microwave irradiation can significantly reduce reaction times while maintaining or improving yields.
Base and Catalyst Considerations
The choice of base and catalyst is crucial for achieving high yields in the various steps. For the coupling reaction between the chloro-triazolopyridazine and azetidine components, inorganic bases such as K₂CO₃ or Cs₂CO₃ generally provide better results than organic bases. The presence of catalytic amounts of potassium iodide can accelerate the reaction through in situ halogen exchange.
For the acylation reactions, the combination of coupling reagents like HATU or EDC with HOBt in the presence of a tertiary amine base (DIPEA or TEA) has been found to be most effective.
Purification Techniques
Purification of the intermediates and final compound is critical for achieving high purity. Column chromatography using silica gel with appropriate solvent systems (typically ethyl acetate/hexanes or dichloromethane/methanol gradients) is commonly employed. For the final compound, recrystallization from suitable solvents (ethanol, ethyl acetate, or isopropanol) can provide high-purity material. Preparative HPLC may be necessary for challenging purifications.
Characterization of the Target Compound
Spectroscopic Data
The target compound can be characterized by various spectroscopic techniques:
NMR Spectroscopy : The ¹H NMR spectrum would show characteristic signals for the tert-butyl group (singlet at approximately 1.4 ppm), the m-tolyloxy group (including a singlet for the methyl group at about 2.3 ppm), the N-methyl group (singlet at around 3.0 ppm), and the azetidine ring protons (typically between 3.5-5.0 ppm). The triazolopyridazine protons would appear in the aromatic region (7.0-8.5 ppm).
Mass Spectrometry : The molecular ion peak corresponding to the molecular weight of 408.51 g/mol would be expected, with characteristic fragmentation patterns.
IR Spectroscopy : Characteristic bands would include the C=O stretching of the amide (around 1650 cm⁻¹), C-N stretching, and aromatic C=C stretching vibrations.
Physical Properties
The target compound is likely to be a white to off-white crystalline solid with a melting point in the range of 150-180°C, based on similar triazolopyridazine derivatives. It is expected to be soluble in organic solvents such as DMF, DMSO, and dichloromethane, with limited solubility in alcohols and poor solubility in water.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
